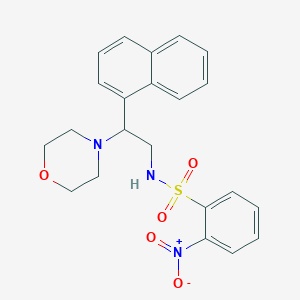

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide

Description

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide is a synthetic organic compound characterized by three key structural motifs:

- Naphthalen-1-yl group: A fused bicyclic aromatic system providing hydrophobic and π-π stacking properties.

- 2-Nitrobenzenesulfonamide moiety: A sulfonamide group with a nitro substituent, often associated with biological activity and stability.

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c26-25(27)20-10-3-4-11-22(20)31(28,29)23-16-21(24-12-14-30-15-13-24)19-9-5-7-17-6-1-2-8-18(17)19/h1-11,21,23H,12-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVQMGLKVNZXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide an in-depth overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 366.41 g/mol

- CAS Number : Not specified in the search results.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds can inhibit glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). For instance, derivatives that inhibit hexokinase activity have shown promise in reducing tumor growth in vitro and in vivo .

Enzyme Inhibition

The compound's nitrobenzenesulfonamide moiety may interact with various enzymes, potentially acting as an inhibitor. Studies suggest that sulfonamides can inhibit carbonic anhydrases and other enzymes critical for cancer cell metabolism. This inhibition can lead to decreased proliferation of cancer cells and increased apoptosis .

Antimicrobial Properties

Some studies have indicated that similar sulfonamide compounds possess antimicrobial properties. They may act by inhibiting bacterial folate synthesis, which is essential for DNA and RNA synthesis in bacteria. This mechanism suggests potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of glycolysis via hexokinase | |

| Enzyme Inhibition | Inhibition of carbonic anhydrases | |

| Antimicrobial | Inhibition of folate synthesis |

Case Study: Antitumor Efficacy in GBM

A recent study focused on the efficacy of halogenated derivatives related to sulfonamide compounds in GBM treatment. The results showed that these derivatives significantly inhibited tumor growth and were more effective than traditional treatments due to their targeted action on metabolic pathways critical for tumor survival .

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound analogs exhibit varying degrees of inhibition against specific enzymes involved in cancer metabolism. These findings suggest a potential for developing enzyme-targeted therapies based on this compound's structure .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Observations:

- Naphthalene vs. Other Aromatic Systems : The naphthalen-1-yl group is shared with FDU-NNEI and SARS-CoV-2 inhibitors , but positional isomerism (naphthalen-1-yl vs. 2-yl) may affect binding, as seen in crystallography studies (e.g., ).

- Sulfonamide vs. Carboxamide/Carboxylate: The target’s sulfonamide group distinguishes it from carboxamide-based antiviral agents ( ) and carboxylate-containing cannabinoids ( ). Sulfonamides generally exhibit enhanced metabolic stability compared to esters or amides.

- Morpholino vs. Piperidine: The morpholino group in the target and N-[4-(2-chlorophenyl)...acetamide may improve solubility over piperidine derivatives ( ), though piperidine’s basicity could enhance membrane permeability.

Hypothesized Structure-Activity Relationships (SAR)

- Naphthalen-1-yl Position : The 1-position may enhance steric interactions with target proteins compared to 2-substituted naphthalenes ( ).

- Nitro Group : The electron-withdrawing nitro substituent could stabilize the sulfonamide group, reducing metabolic degradation compared to unsubstituted analogs.

- Morpholinoethyl Chain: This flexible linker may facilitate interactions with hydrophobic pockets, as seen in piperidine-based SARS-CoV-2 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.